

Dithiazanine iodide ATP depletion versus other mitochondrial inhibitors

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Compound Focus: Dithiazanine Iodide

CAS No.: 514-73-8

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Known Effects and Context of Dithiazanine Iodide

The table below summarizes what is known about **dithiazanine iodide** from recent scientific literature.

Aspect	Details on Dithiazanine Iodide
General Use & Status	Originally used as an antihelminthic; withdrawn from market due to cardiotoxicity (prolonged QT, Torsades de Pointes) [1].
Current Research Focus	Investigated for cytotoxicity against glioblastoma stem cells (GSCs) and as a potential anti-cancer agent [2].
Reported Mitochondrial Effect	Listed as a drug causing mitochondrial toxicity, though the specific mechanism is "Unknown" [1].

| Experimental Evidence in GSCs | • Induces **cell death in GSCs** [2]. • Used in **in vivo via Convection-Enhanced Delivery (CED)** to brain tumors in nanoparticle form [3] [2]. |

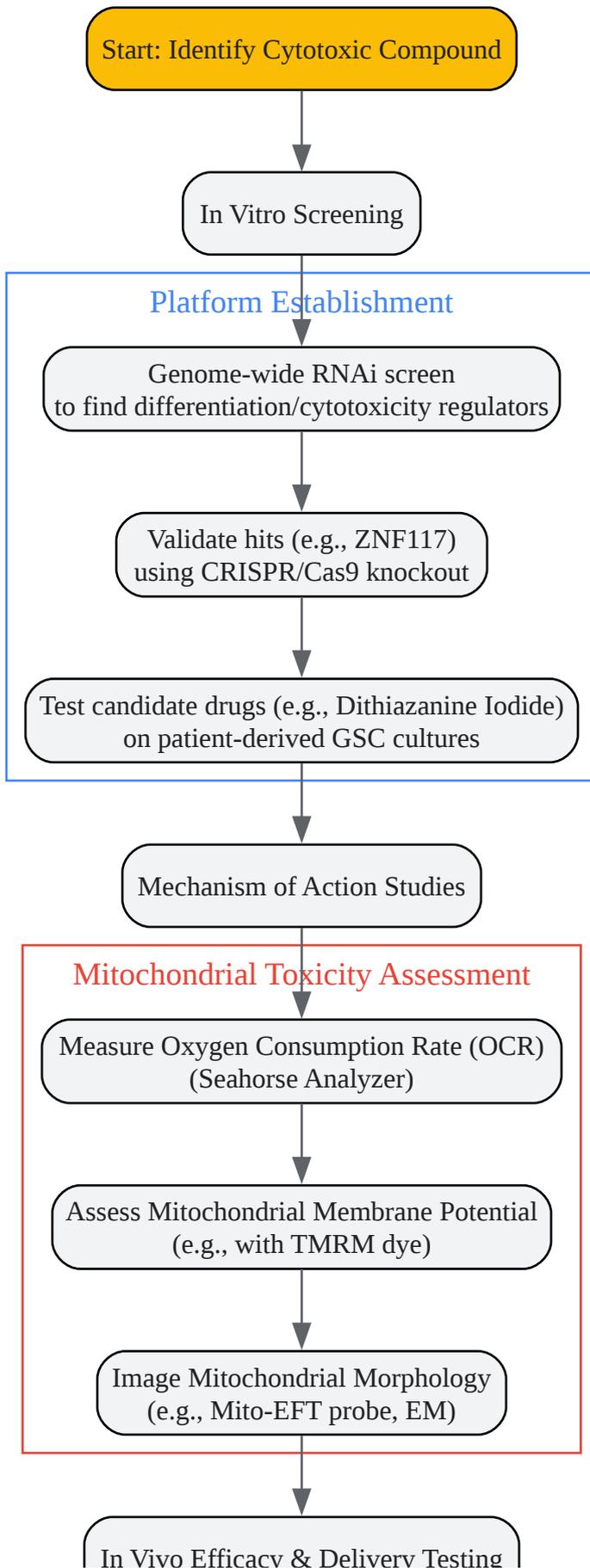
Comparison with Other Mitochondrial Inhibitors

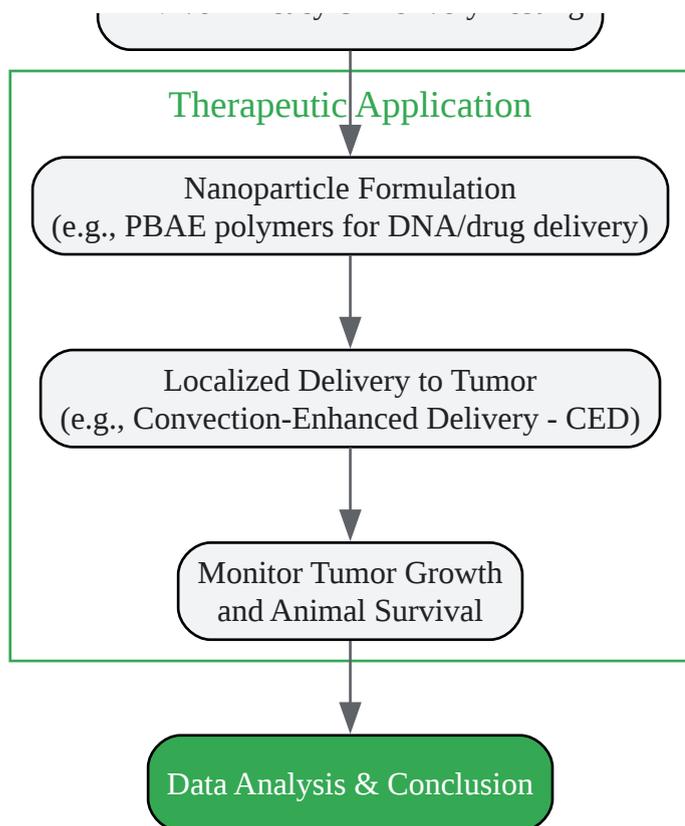
The table below places **dithiazanine iodide** in the context of other documented mitochondrial inhibitors, highlighting the contrast in known mechanistic detail.

Category / Inhibitor Name	Primary Target	Reported Effect on ATP/Function	Experimental Context
Dithiazanine Iodide	Unknown (causes mitochondrial toxicity) [1]	Cytotoxicity in GSCs; specific ATP depletion data not reported [2].	Glioma model; in vitro & in vivo (rat) via CED [3] [2].
IACS-010759	Complex I (Oxidative Phosphorylation) [4]	Inhibits OXPHOS, reducing ATP production [4].	Preclinical models of Acute Myeloid Leukemia (AML) & breast cancer [4].
ME-344	Complex I (Oxidative Phosphorylation) [4]	Inhibits OXPHOS, reducing ATP production; has anti-tumor properties [4] [5].	Breast cancer models; clinical trials [4] [5].
Oligomycin A	Complex V (ATP synthase) [4]	Directly blocks ATP synthesis [4].	Used in vitro in breast cancer models [4].
Mito-LND	Complex II [4]	Disrupts electron transport chain [4].	Preclinical studies in lung cancer and glioblastoma [4].
Metformin	Complex I [4]	Reduces mitochondrial ATP production [4].	Breast cancer, thyroid cancer models & clinical use [4].

Key Experimental Workflows

To understand how the efficacy of mitochondrial inhibitors like **dithiazanine iodide** is tested, below are outlines of key experimental methodologies.





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Detailed Protocols

- **Genome-Wide RNAi Screen for Cytotoxicity:** This method was used to identify genes essential for GSC survival. Cells are reverse-transfected with a library of siRNAs. After several days, cell viability is assessed using high-throughput imaging (e.g., staining with Hoechst 33342 for all nuclei and Nestin for GSCs). A significant reduction in the Nestin+ cell population after knocking down a specific gene indicates a potential target for therapy [2].
- **Measuring Oxygen Consumption Rate (OCR):** OCR is a key metric for mitochondrial function. Cells are seeded in a specialized plate. After treatment with the compound, basal OCR is measured. Sequential injections of compounds like oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) are used to probe different aspects of mitochondrial respiration, revealing whether a drug impairs ATP-linked respiration, maximal capacity, or proton leak [6].
- **Convection-Enhanced Delivery (CED):** This technique enables widespread distribution of therapeutics in the brain. A catheter is surgically placed into the tumor. A pump generates a pressure gradient to infuse the drug formulation (e.g., nanoparticles containing **dithiazanine iodide** or a suicide gene) continuously, pushing it through the interstitial spaces of the tumor for comprehensive coverage [3].

Interpretation and Research Implications

The central challenge in creating a direct comparison for **dithiazanine iodide** is its **unresolved molecular mechanism** [1]. Its established cytotoxicity in GSCs [2] suggests it likely disrupts energy metabolism, but conclusive data on its specific molecular target within the mitochondria and its direct impact on ATP levels are missing from the available research.

When comparing inhibitors, consider these key aspects:

- **Molecular Specificity vs. Unknown Mechanisms:** Well-characterized inhibitors like IACS-010759 and Oligomycin A have defined targets, allowing for precise mechanistic studies. **Dithiazanine iodide**'s unknown target presents a significant knowledge gap [4] [1].
- **Therapeutic Window:** A drug's efficacy is balanced against its toxicity. **Dithiazanine iodide**'s history of cardiotoxicity underscores the importance of this balance, though novel delivery methods (like CED for brain tumors) may help mitigate systemic side effects [1] [3] [2].

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To cite this document: Smolecule. [Dithiazanine iodide ATP depletion versus other mitochondrial inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

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